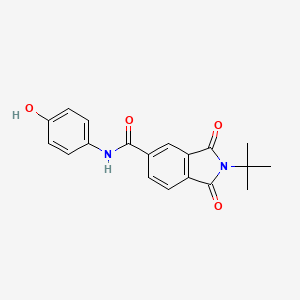

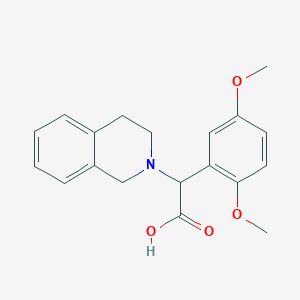

6-methoxy-3-(4-morpholinylcarbonyl)-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of chromen-2-one derivatives, including those related to 6-methoxy-3-(4-morpholinylcarbonyl)-2H-chromen-2-one, often involves multistep chemical processes. For example, under microwave irradiation conditions, a Mannich base derivative of chromen-2-one can be synthesized using (5-Acetyl-6-hydroxy-3-methylbenzofuran-2-carbonyl)-chromene-2-one, paraformaldehyde, and morpholine. This method yields compounds with the chromen-2-one core structure through efficient and green chemistry approaches (Kuarm et al., 2011).

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives displays significant features such as conformation and intramolecular interactions. For instance, compounds with a chromen moiety can adopt specific conformations that influence their chemical behavior and interaction potential. Detailed structural analyses, including X-ray crystallography, reveal the planarity of the chromen ring system and the spatial orientation of substituents, which are critical for understanding the compound's reactivity and properties (Inglebert et al., 2014).

Chemical Reactions and Properties

The chemical reactions involving chromen-2-one derivatives are diverse, with their reactivity influenced by the functional groups attached to the core structure. For example, chromen-2-one compounds can undergo photo-reorganization, leading to the formation of new compounds with distinct structural motifs and potentially interesting biological activities. These transformations highlight the versatile chemistry of chromen-2-one derivatives (Dalai et al., 2017).

Physical Properties Analysis

The physical properties of 6-methoxy-3-(4-morpholinylcarbonyl)-2H-chromen-2-one and related compounds, such as solubility, melting point, and crystal structure, are essential for their application in material science and pharmaceutical research. The crystallography studies provide insights into the compound's stability, packing, and potential for forming solid-state materials with specific characteristics (Wang et al., 2005).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity patterns, potential for interactions with biological molecules, and mechanisms of action, is crucial for the application of chromen-2-one derivatives in medicinal chemistry and other fields. Research on the synthesis and characterization of these compounds provides foundational knowledge for exploring their applications and understanding their behavior in various chemical and biological environments (Gao et al., 2012).

Applications De Recherche Scientifique

Imaging in Cancer Research

6-methoxy-3-(4-morpholinylcarbonyl)-2H-chromen-2-one and its derivatives have been explored as potential PET agents for imaging in cancer research. Particularly, the synthesis of carbon-11-labeled chromen-4-one derivatives aimed at imaging DNA repair enzymes in cancer, showcasing its utility in advanced diagnostic techniques (Gao et al., 2012).

Neuroprotective Effects

Research indicates the neuroprotective potential of pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety. These compounds have shown significant effects against oxidative stress, highlighting their potential in neuroprotective therapies (Sameem et al., 2017).

Green Chemistry Applications

The compound's derivatives have been utilized in green chemistry. A study demonstrated the synthesis of dihydropyrano[c]chromene in water catalyzed by morpholine, emphasizing the reduction in the use of toxic materials and the simplification of synthesis processes (Heravi et al., 2011).

Development of Fluorescent Probes

A novel off-on fluorescent probe using a derivative of 6-methoxy-3-(4-morpholinylcarbonyl)-2H-chromen-2-one for selective detection of hypoxia in cells has been developed. This probe is utilized in biomedical research for imaging disease-relevant hypoxia (Feng et al., 2016).

Synthesis of Warfarin and its Analogues

The compound's derivatives have been employed in the synthesis of Warfarin and its analogues, demonstrating its significance in pharmaceutical applications (Alonzi et al., 2014).

Antimicrobial and Anti-Inflammatory Effects

Isolated derivatives from natural sources such as Belamcanda chinensis have shown antimicrobiotic and anti-inflammatory effects. This underlines the potential therapeutic applications of these compounds (Liu et al., 2008).

Propriétés

IUPAC Name |

6-methoxy-3-(morpholine-4-carbonyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5/c1-19-11-2-3-13-10(8-11)9-12(15(18)21-13)14(17)16-4-6-20-7-5-16/h2-3,8-9H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNILLNMMOHTFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-difluoro-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]pyridine-2-carboxamide](/img/structure/B5577397.png)

![2-methyl-4-(4-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]methyl}phenyl)but-3-yn-2-ol](/img/structure/B5577419.png)

![N-((3S*,4R*)-1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5577435.png)

![1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5577441.png)

![5-bromo-N-[2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5577443.png)

![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5577460.png)

![4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5577487.png)